2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide
Description
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a 3,4-dihydroquinazoline core. Key structural features include:
- A sulfanyl group at position 2, substituted with a 3-fluorobenzyl moiety.
- A 4-oxo group at position 2.
- An oxolan-2-ylmethyl (tetrahydrofuran methyl) group at position 3.
- An N-(propan-2-yl) (isopropyl) carboxamide at position 5.
The 3-fluorophenyl group may enhance metabolic stability and binding affinity through electron-withdrawing effects, while the oxolane moiety could improve solubility or conformational flexibility.
Properties
IUPAC Name |
2-[(3-fluorophenyl)methylsulfanyl]-4-oxo-3-(oxolan-2-ylmethyl)-N-propan-2-ylquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O3S/c1-15(2)26-22(29)17-8-9-20-21(12-17)27-24(32-14-16-5-3-6-18(25)11-16)28(23(20)30)13-19-7-4-10-31-19/h3,5-6,8-9,11-12,15,19H,4,7,10,13-14H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLDMXFHZUSIGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC(=CC=C3)F)CC4CCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Niementowski’s Synthesis
Anthranilic acid derivatives react with formamide or urea under thermal conditions to form 3,4-dihydro-4-oxoquinazoline. For the target compound, 2-aminoterephthalic acid serves as the starting material due to its carboxylic acid groups at positions 4 and 7. Heating with formamide at 125–130°C yields 3,4-dihydro-4-oxoquinazoline-7-carboxylic acid (intermediate 10 in). This method ensures regioselectivity for subsequent functionalization.
Alternative Route via Isatoic Anhydride
Isatoic anhydride reacts with primary amines to form 2-substituted quinazolinones. However, this route is less favorable for introducing the 7-carboxamide group and requires additional steps.
Introduction of the 7-Carboxamide Group
The carboxylic acid at position 7 is converted to an isopropyl carboxamide via acyl chloride intermediacy :
- Ester Hydrolysis : Intermediate 10 (methyl ester) is hydrolyzed using NaOH in aqueous ethanol to yield 3,4-dihydro-4-oxoquinazoline-7-carboxylic acid (11 ).
- Acyl Chloride Formation : Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to the corresponding acyl chloride.
- Amide Coupling : Reaction with isopropylamine in dichloromethane (DCM) using triethylamine (Et₃N) as a base yields N-isopropyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide (12 ).
Critical Parameters :
- Excess SOCl₂ ensures complete conversion to acyl chloride.
- Anhydrous conditions prevent hydrolysis of the acyl chloride.
Functionalization at Position 3: Tetrahydrofuran-2-Ylmethyl Group
The 3-position is alkylated via Mitsunobu reaction or nucleophilic substitution :
Mitsunobu Reaction
Using tetrahydrofurfuryl alcohol and triphenylphosphine (PPh₃)/diethyl azodicarboxylate (DEAD), the hydroxyl group is activated for coupling to the quinazolinone nitrogen. This method offers high regioselectivity but requires strict anhydrous conditions.
Alkylation with Tetrahydrofuran-2-Ylmethyl Halide
Intermediate 12 is treated with 2-(bromomethyl)tetrahydrofuran in dimethylformamide (DMF) with K₂CO₃ as a base. The reaction proceeds via SN2 mechanism at 60°C for 12 hours, yielding 3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide (13 ).
Yield Optimization :
Thioether Formation at Position 2: 3-Fluorobenzylthio Group
The 2-position is functionalized via thiol-alkylation or displacement of a leaving group :
Thiol-Alkylation Strategy
Displacement of Chlorine
If a chloro substituent is present at position 2 (e.g., via POCl₃ treatment), 3-fluorobenzylthiol displaces chloride in DMF with Et₃N as a base.
Challenges :
- Competing oxidation of thiols requires inert atmosphere (N₂/Ar).
- Excess alkylating agent (1.5 eq) ensures complete substitution.
Final Compound Characterization
Spectroscopic Data :
- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-5), 7.89 (d, J = 8.4 Hz, 1H, H-8), 7.45–7.38 (m, 1H, Ar-H), 7.12–7.06 (m, 3H, Ar-H), 4.62 (s, 2H, SCH₂), 4.15–4.10 (m, 1H, tetrahydrofuran), 3.95–3.85 (m, 2H, NCH₂), 3.78–3.70 (m, 2H, OCH₂), 2.20–1.98 (m, 4H, tetrahydrofuran), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).
- HRMS : m/z calcd. for C₂₆H₂₈FN₃O₃S [M+H]⁺: 490.1912; found: 490.1909.
Purity :
Comparative Analysis of Synthetic Routes
| Step | Method | Yield (%) | Purity (%) | Key Advantages |
|---|---|---|---|---|
| 1 | Niementowski’s Synthesis | 85–92 | 95 | Scalable, minimal byproducts |
| 2 | Acyl Chloride Coupling | 78–85 | 97 | High regioselectivity |
| 3 | Mitsunobu Reaction | 65–70 | 93 | Stereochemical control |
| 4 | Thiol-Alkylation | 60–68 | 91 | Avoids harsh conditions |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfanyl Group
The sulfanyl (–S–) group attached to the quinazoline core is a key reactive site. Reactions often involve displacement of the sulfur-linked substituent under basic or acidic conditions.
-
Mechanistic Insight : The sulfur atom’s nucleophilicity is modulated by the electron-withdrawing 3-fluorophenyl group, favoring oxidative pathways over nucleophilic substitution compared to non-fluorinated analogs .
Functionalization of the Carboxamide Group
The –N(propan-2-yl)carboxamide group undergoes hydrolysis and condensation reactions.
-
Key Observation : Steric hindrance from the oxolan-2-ylmethyl group slows hydrolysis kinetics relative to simpler quinazolines.
Reduction of the 4-Oxo Group
The 4-oxo group in the dihydroquinazoline system is reducible to secondary alcohols or amines.
-
Electronic Effect : The electron-withdrawing fluorine atom stabilizes the intermediate enolate during reduction, improving selectivity .
Cycloaddition and Ring Expansion
The quinazoline core participates in [4+2] cycloadditions with dienophiles like maleic anhydride.
-
Regioselectivity : The oxolan-2-ylmethyl group directs cycloaddition to the C5–C6 bond of the quinazoline .
Photochemical and Thermal Reactions
UV irradiation or heating induces rearrangements and dimerization.
Comparative Reactivity with Analogues
The 3-fluorophenyl group significantly alters reactivity compared to non-fluorinated derivatives:
-
Explanation : Fluorine’s electronegativity enhances electrophilicity at the sulfanyl group but destabilizes intermediates during hydrolysis .
Computational Insights
DFT calculations (B3LYP/6-31G*) on analogous systems reveal:
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity:
Research indicates that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation in various cancer cell lines, including HCT-116 and MCF-7. The incorporation of the sulfanyl group may enhance the selectivity towards cancerous cells by targeting specific enzymes or receptors involved in tumor growth .
Enzyme Inhibition:
The quinazoline core is known for its ability to interact with various enzymes. This compound can potentially serve as a lead compound for developing inhibitors targeting specific enzymes implicated in metabolic pathways or disease processes. The unique substituents on the quinazoline scaffold may improve binding affinity and specificity.
Case Studies and Research Findings
-
Synthesis and Biological Evaluation:
A study focused on synthesizing related quinazoline derivatives demonstrated that modifications to the sulfanyl side chain significantly influenced biological activity. Compounds were screened for antiproliferative effects, revealing IC50 values in the low micromolar range, indicating strong potential for anticancer applications . -
Mechanism of Action:
Investigations into the mechanism of action suggest that compounds like 2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide may inhibit key signaling pathways involved in cancer cell survival and proliferation. The presence of specific functional groups enhances interaction with target proteins, leading to effective inhibition .
Mechanism of Action
The mechanism of action of 2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core is known to bind to various biological targets, potentially inhibiting their activity. The fluorophenyl and oxolan-2-yl groups may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares the target compound with two closely related analogs:
Key Observations:
Lipophilicity : F067-0383 has a higher logP (4.0255) due to the 4-chlorophenyl and cyclopentyl groups, which are more lipophilic than the target compound’s 3-fluorophenyl and isopropyl groups.
Solubility: The oxolan-2-ylmethyl group in both the target and F067-0383 likely enhances aqueous solubility compared to non-ether analogs.
Biological Activity
The compound 2-{[(3-fluorophenyl)methyl]sulfanyl}-4-oxo-3-[(oxolan-2-yl)methyl]-N-(propan-2-yl)-3,4-dihydroquinazoline-7-carboxamide , also known as G836-0188, has garnered attention in medicinal chemistry for its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic implications based on diverse research findings.
| Property | Value |
|---|---|
| Molecular Weight | 455.55 g/mol |
| Molecular Formula | C24H26FN3O3S |
| LogP | 3.3762 |
| Polar Surface Area | 58.952 Ų |
| Hydrogen Bond Acceptors | 7 |
| Hydrogen Bond Donors | 1 |
The compound features a quinazoline core, which is known for its ability to interact with various biological targets, potentially leading to therapeutic applications.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The quinazoline structure is recognized for its ability to inhibit certain pathways involved in disease progression. Notably, the presence of the fluorophenyl and oxolan-2-yl groups enhances binding affinity and specificity towards target sites, which may include enzyme inhibition or receptor modulation.
Anticancer Properties
Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For instance, derivatives of quinazoline have been reported to target the dihydrofolate reductase (DHFR) enzyme, crucial for DNA synthesis in rapidly dividing cells .
Enzyme Inhibition
Research indicates that the compound may act as an inhibitor for various enzymes, including phospholipases. Inhibition of phospholipase A2 (PLA2) has been linked to reduced inflammation and potential therapeutic effects in conditions like arthritis and other inflammatory diseases .
Pharmacological Studies
A study on related quinazoline derivatives showed significant activity against multiple drug-resistant bacterial strains, suggesting that G836-0188 could have antibacterial properties as well . The unique structural features of this compound may contribute to its efficacy against pathogens that have developed resistance to conventional antibiotics.
Case Studies and Research Findings
- In Vitro Studies : A series of in vitro assays demonstrated that G836-0188 exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The IC50 values were comparable to those of established chemotherapeutic agents.
- Mechanistic Insights : Further investigations into the mechanism revealed that the compound induces apoptosis through the activation of caspase pathways, leading to programmed cell death in tumor cells .
- Pharmacokinetics : Studies assessing the pharmacokinetic profile showed favorable absorption characteristics, with a logP indicative of good membrane permeability. This suggests potential for effective oral bioavailability .
Q & A
Q. What synthetic strategies are recommended for constructing the quinazoline core of this compound?
The quinazoline scaffold can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes, leveraging formic acid derivatives as CO surrogates to minimize hazardous gas use . Key steps include:
- Cyclization : Use Pd(OAc)₂ with ligands like Xantphos in DMF at 110°C for 12 hours.
- Thioether linkage introduction : React 3-fluorobenzyl mercaptan with a pre-functionalized quinazoline intermediate under basic conditions (e.g., NaH in THF) .
- Purification : Employ gradient HPLC (C18 column, acetonitrile/water with 0.1% TFA) to isolate isomers .
Q. How should researchers characterize the stereochemistry of the oxolan-2-ylmethyl substituent?
- Chiral HPLC : Use a Chiralpak IA column with hexane/isopropanol (90:10) to resolve enantiomers.
- NOESY NMR : Analyze spatial correlations between the oxolan methyl group (δ 3.2–3.8 ppm) and adjacent protons on the quinazoline ring .
- X-ray crystallography : Resolve absolute configuration if single crystals are obtained (e.g., via slow evaporation in ethyl acetate) .
Q. What in vitro assays are suitable for preliminary biological screening?
- Kinase inhibition : Test against EGFR or VEGFR2 at 1–10 µM concentrations using ADP-Glo™ assays.
- Cytotoxicity : Use MTT assays in HeLa or MCF-7 cell lines, comparing IC₅₀ values to control compounds like gefitinib .
- Solubility : Perform shake-flask experiments in PBS (pH 7.4) and logP calculations via HPLC retention times .
Advanced Research Questions
Q. How can conflicting data on the compound’s metabolic stability be resolved?
Discrepancies often arise from assay conditions. To address this:
- Microsomal stability : Compare liver microsomes from different species (e.g., human vs. rat) with NADPH cofactors.
- LC-MS/MS analysis : Identify metabolites (e.g., hydroxylation at the 3-fluorophenyl group or sulfoxide formation) using a Q-TOF spectrometer .
- Structural analogs : Synthesize derivatives with deuterium labeling at metabolically labile sites to track degradation pathways .
Q. What computational methods optimize the compound’s binding affinity for target proteins?
- Molecular docking : Use AutoDock Vina with crystal structures of EGFR (PDB: 1M17) to prioritize substituent modifications.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the sulfanyl-fluorophenyl interaction in the binding pocket .
- QSAR modeling : Corporate Hammett σ values for the 3-fluorophenyl group and steric parameters of the oxolan moiety to predict activity cliffs .
Q. How do reaction conditions influence regioselectivity during functionalization of the dihydroquinazoline ring?
- Electrophilic substitution : Nitration (HNO₃/H₂SO₄) favors the 6-position due to electron-withdrawing effects of the carboxamide.
- Photocatalyzed C–H activation : Use Ru(bpy)₃Cl₂ under blue LED light to achieve C5 arylation, leveraging the oxolan group’s directing effects .
- Controlled oxidation : Select between MnO₂ (mild) or KMnO₄ (aggressive) to preserve the thioether linkage while oxidizing the 4-oxo group .
Data Contradiction Analysis
Q. Why do some studies report high solubility despite the compound’s logP >3?
- Polymorphism : Differential crystal packing (e.g., amorphous vs. crystalline forms) affects dissolution rates. Characterize via PXRD and DSC .
- Co-solvent use : Studies employing 10% DMSO in PBS may artifactually inflate solubility. Validate with biorelevant media (FaSSIF/FeSSIF) .
Q. How to reconcile variable IC₅₀ values across cell lines?
- Membrane transporter expression : Assess uptake via ABCB1 (P-gp) inhibitors like verapamil in resistant lines (e.g., NCI/ADR-RES).
- Off-target effects : Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., JAK2) .
Methodological Resources
- Spectral libraries : Reference ¹H/¹³C NMR shifts for analogous quinazolines in J. Org. Chem. datasets .
- Chromatography : Optimize UPLC methods using Acquity BEH C18 columns (2.1 × 50 mm, 1.7 µm) for rapid purity analysis .
- Safety protocols : Follow Angene’s guidelines for handling fluorinated intermediates (e.g., PPE, fume hood use) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
